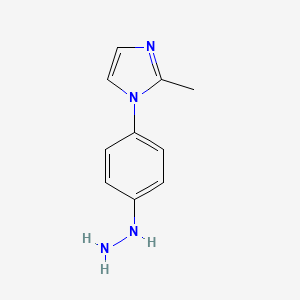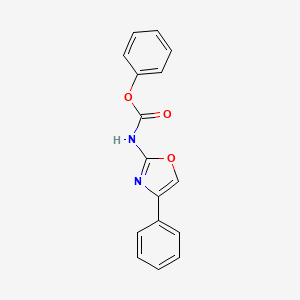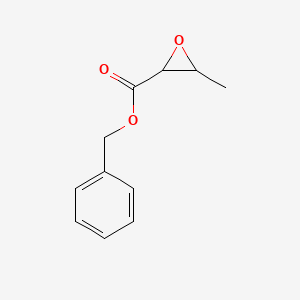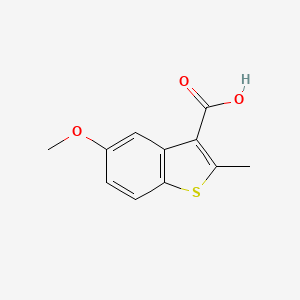![molecular formula C14H30O3Si B13890700 6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol](/img/structure/B13890700.png)
6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol is a chemical compound that belongs to the class of silyl ethers. Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their stability and ease of removal under mild conditions. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to an oxypropyl chain, which is further connected to an oxan-3-ol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature. The general reaction scheme is as follows:
-
Protection of Hydroxyl Group
- Reactant: Alcohol
- Reagent: TBDMS-Cl
- Base: Imidazole or Pyridine
- Solvent: DMF or Acetonitrile
- Temperature: Room Temperature
-
Formation of this compound
- Reactant: Protected Alcohol
- Reagent: Oxan-3-ol derivative
- Solvent: Aprotic Solvent
- Temperature: Room Temperature
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Deprotection: The tert-butyl(dimethyl)silyl group can be removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) or acidic conditions (e.g., acetic acid/water mixture).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, Acyl chlorides
Deprotection: TBAF in THF, Acetic acid/water mixture
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol has various scientific research applications, including:
Chemistry: Used as a protecting group for alcohols in organic synthesis, facilitating the selective modification of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Medicine: Utilized in the development of drug candidates and the study of metabolic pathways.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group provides steric hindrance and electronic effects that stabilize the protected hydroxyl group, preventing unwanted reactions. The deprotection process involves nucleophilic attack by fluoride ions or acidic hydrolysis, leading to the cleavage of the silyl ether bond and release of the free alcohol.
Comparación Con Compuestos Similares
Similar Compounds
3-((tert-Butyldimethylsilyl)oxy)-propanol: Another silyl ether used as a protecting group for alcohols.
tert-Butyldimethylsilyl chloride: A reagent used for the protection of hydroxyl groups.
tert-Butyldimethylsilanol: A related compound with similar protective properties.
Uniqueness
6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol is unique due to its specific structure, which combines the stability of the tert-butyl(dimethyl)silyl group with the reactivity of the oxan-3-ol moiety. This combination allows for selective protection and deprotection of hydroxyl groups in complex synthetic pathways, making it a valuable tool in organic synthesis.
Propiedades
Fórmula molecular |
C14H30O3Si |
|---|---|
Peso molecular |
274.47 g/mol |
Nombre IUPAC |
6-[1-[tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol |
InChI |
InChI=1S/C14H30O3Si/c1-7-12(13-9-8-11(15)10-16-13)17-18(5,6)14(2,3)4/h11-13,15H,7-10H2,1-6H3 |
Clave InChI |
YPMQGQOVNXHZBP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1CCC(CO1)O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-methoxyanilino)phenyl]furan-2-carboxamide](/img/structure/B13890625.png)

![(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid; methanamine](/img/structure/B13890638.png)

![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13890654.png)



![Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate](/img/structure/B13890674.png)



![1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol](/img/structure/B13890713.png)
